molecular formula C21H23Cl2N3O2 B268159 N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine

Numéro de catalogue B268159
Poids moléculaire: 420.3 g/mol
Clé InChI: SKEQOSDHXUAXEN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine, also known as TRV130, is a novel opioid analgesic drug that has gained significant attention in the field of pain management due to its unique mechanism of action. TRV130 is a G protein-biased mu-opioid receptor (MOR) agonist that selectively activates the G protein signaling pathway while minimizing the beta-arrestin pathway, which is responsible for the adverse effects associated with traditional opioid analgesics.

Mécanisme D'action

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine selectively activates the G protein signaling pathway while minimizing the beta-arrestin pathway, which is responsible for the adverse effects associated with traditional opioid analgesics. This unique mechanism of action results in potent analgesic effects with a lower risk of respiratory depression, constipation, and other adverse effects.
Biochemical and physiological effects:
N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine binds to the mu-opioid receptor and selectively activates the G protein signaling pathway, resulting in the inhibition of pain signals. This leads to potent analgesic effects without the adverse effects commonly associated with traditional opioid analgesics. N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine has also been shown to have a lower risk of respiratory depression, constipation, and other adverse effects.

Avantages Et Limitations Des Expériences En Laboratoire

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine has several advantages for lab experiments, including its potent analgesic effects, unique mechanism of action, and lower risk of adverse effects. However, N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine is still a relatively new drug, and more research is needed to fully understand its potential applications and limitations in lab experiments.

Orientations Futures

There are several potential future directions for N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine research, including the development of new formulations and delivery methods, further exploration of its unique mechanism of action, and its potential use in the treatment of chronic pain. Additionally, more research is needed to fully understand the potential benefits and limitations of N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine in different patient populations and clinical settings.

Méthodes De Synthèse

The synthesis of N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine involves a multi-step process that starts with the reaction of 2,4-dichlorobenzyl alcohol with 3-methoxybenzaldehyde to form 2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde. This intermediate is then reacted with 1H-imidazole-1-carboxaldehyde to form N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1H-imidazole-1-carboxamide. The final step involves the reduction of the carboxamide group to form N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine.

Applications De Recherche Scientifique

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine has been extensively studied in preclinical and clinical trials for its potential use as a pain management drug. It has been shown to be effective in treating acute pain, including postoperative pain and pain associated with trauma. N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine has also been shown to have a lower risk of respiratory depression and other adverse effects commonly associated with traditional opioid analgesics.

Propriétés

Nom du produit

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine

Formule moléculaire

C21H23Cl2N3O2

Poids moléculaire

420.3 g/mol

Nom IUPAC

N-[[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methyl]-3-imidazol-1-ylpropan-1-amine

InChI

InChI=1S/C21H23Cl2N3O2/c1-27-20-5-2-4-16(13-24-8-3-10-26-11-9-25-15-26)21(20)28-14-17-6-7-18(22)12-19(17)23/h2,4-7,9,11-12,15,24H,3,8,10,13-14H2,1H3

Clé InChI

SKEQOSDHXUAXEN-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)CNCCCN3C=CN=C3

SMILES canonique

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)CNCCCN3C=CN=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.